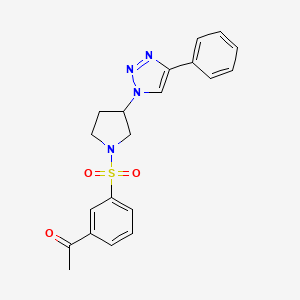

1-(3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

CAS No.: 2034445-56-0

Cat. No.: VC4306668

Molecular Formula: C20H20N4O3S

Molecular Weight: 396.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034445-56-0 |

|---|---|

| Molecular Formula | C20H20N4O3S |

| Molecular Weight | 396.47 |

| IUPAC Name | 1-[3-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]ethanone |

| Standard InChI | InChI=1S/C20H20N4O3S/c1-15(25)17-8-5-9-19(12-17)28(26,27)23-11-10-18(13-23)24-14-20(21-22-24)16-6-3-2-4-7-16/h2-9,12,14,18H,10-11,13H2,1H3 |

| Standard InChI Key | HVWHFIGGWYDDCW-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Introduction

The compound "1-(3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone" is a complex organic molecule containing multiple functional groups. Its structure includes:

-

A triazole ring: A 1H-1,2,3-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms. Triazoles are commonly used in medicinal chemistry due to their stability and ability to form hydrogen bonds.

-

A pyrrolidine ring: A saturated five-membered nitrogen-containing heterocycle often found in bioactive molecules.

-

A sulfonyl group: A functional group with the formula , contributing to polarity and potential biological activity.

-

A phenyl group: An aromatic ring that enhances hydrophobic interactions in biological systems.

-

An ethanone group: A ketone functional group that can participate in various chemical reactions.

Potential Applications

Based on its structural features, this compound could have applications in:

-

Medicinal Chemistry:

-

The triazole moiety is often linked to antimicrobial, antifungal, or anticancer activities.

-

The sulfonyl group can enhance solubility and bioavailability of drugs.

-

-

Catalysis:

-

Triazole-based compounds are sometimes used as ligands in metal-catalyzed reactions.

-

-

Material Science:

-

The combination of aromatic and heterocyclic components can make this compound suitable for advanced materials like polymers or sensors.

-

Functional Groups and Their Roles

| Functional Group | Role in Activity/Properties |

|---|---|

| 1H-1,2,3-Triazole | Stabilizes interactions with biological targets |

| Pyrrolidine | Increases molecular flexibility |

| Sulfonyl | Enhances hydrophilicity and reactivity |

| Phenyl | Provides hydrophobicity for membrane permeability |

| Ethanone | Reactive site for further chemical modifications |

Synthesis Pathways

While specific synthetic routes are unavailable for this compound, a plausible method involves:

-

Formation of the Triazole Ring:

-

Through a Huisgen cycloaddition (click chemistry) between an azide and an alkyne.

-

-

Attachment of the Pyrrolidine Ring:

-

Using an amine-functionalized pyrrolidine derivative reacted with a sulfonyl chloride.

-

-

Final Coupling with Phenylethanone:

-

Via electrophilic aromatic substitution or other coupling reactions.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume